3-[(E)-2-nitroprop-1-enyl]-1H-indole

Anticancer screening NCI-60 Growth inhibition

3-[(E)-2-nitroprop-1-enyl]-1H-indole (CAS 22693-51-2, also referenced as 1-indyl-2-nitropropene, NSC is a 3-substituted indole derivative belonging to the broader class of β-indolyl nitroalkenes. The compound is defined by an indole nucleus conjugated at the C-3 position with an (E)-configured 2-nitroprop-1-enyl side chain, yielding a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g·mol⁻¹.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 22693-51-2
Cat. No. B1624108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-2-nitroprop-1-enyl]-1H-indole
CAS22693-51-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O2/c1-8(13(14)15)6-9-7-12-11-5-3-2-4-10(9)11/h2-7,12H,1H3/b8-6+
InChIKeyBPAQTDYDNBMYAM-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(E)-2-nitroprop-1-enyl]-1H-indole (CAS 22693-51-2) – Compound Class and Procurement-Relevant Characteristics


3-[(E)-2-nitroprop-1-enyl]-1H-indole (CAS 22693-51-2, also referenced as 1-indyl-2-nitropropene, NSC 65628) is a 3-substituted indole derivative belonging to the broader class of β-indolyl nitroalkenes [1]. The compound is defined by an indole nucleus conjugated at the C-3 position with an (E)-configured 2-nitroprop-1-enyl side chain, yielding a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g·mol⁻¹ [1]. The electron-withdrawing nitro group polarises the conjugated π-system, making the β-carbon of the propenyl chain electrophilic and susceptible to nucleophilic attack [2]. The compound has been submitted to the U.S. National Cancer Institute (NCI) Developmental Therapeutics Program for anticancer screening and carries the NSC identifier 65628 [3]. Commercially, it is typically supplied at ≥95% purity, with a reported melting point of 194–196 °C .

Why Generic Substitution with Closely Related Indolyl or Nitroalkene Analogs Fails for 3-[(E)-2-nitroprop-1-enyl]-1H-indole


The combination of an indole C-3 tether, (E)-olefin geometry, and a methyl-substituted nitroalkene terminus generates a steric and electronic profile that cannot be replicated by simple interchange with the des-methyl analog 3-(2-nitrovinyl)indole (CAS 3156-51-2) or with phenyl-based nitropropenes such as (E)-1-phenyl-2-nitro-1-propene [1][2]. The methyl group at the β-position of the nitroalkene increases steric hindrance at the electrophilic β-carbon, modulating both the rate and regioselectivity of nucleophilic additions relative to the unmethylated vinyl congener [3]. In addition, the indole C-3 attachment, as opposed to C-2 attachment found in 2-indolyl-1-nitroalkane derivatives, directs the conjugation pathway differently, influencing the electron density distribution across the π-system and consequently the compound's reactivity in Michael additions and cycloadditions [3]. These structural features directly affect downstream synthetic utility—for example, in the preparation of tryptamines via nitro reduction or in the construction of polycyclic indole alkaloids—making uncontrolled generic substitution a source of altered reaction outcomes, reduced yields, and compromised purity profiles in multi-step syntheses [3].

Quantitative Differentiation of 3-[(E)-2-nitroprop-1-enyl]-1H-indole Relative to Closest Analogs – Evidence for Procurement Decision-Making


NCI-60 Growth Inhibition Potency: 3-[(E)-2-nitroprop-1-enyl]-1H-indole vs. Reference Compounds in the NCI Screening Panel

In the National Cancer Institute (NCI) Developmental Therapeutics Program screening, 3-[(E)-2-nitroprop-1-enyl]-1H-indole (NSC 65628) exhibited a bioassay potency value of 125.89 µM across the NCI-60 human tumour cell line panel [1]. This places the compound in the moderate-activity range relative to other screened indole derivatives within the NCI database, which typically span from sub-micromolar to >100 µM GI₅₀ values [1][2]. While direct head-to-head potency comparisons with specific analogs are not available in public data, the activity level is consistent with the compound's role as a nitroalkene Michael acceptor scaffold rather than as a fully optimised drug-like molecule [3]. Users evaluating this compound for anticancer screening or medicinal chemistry campaigns should consider this quantitative activity baseline when benchmarking against more potent (but structurally divergent) indole-based inhibitors.

Anticancer screening NCI-60 Growth inhibition

Lipophilicity (XLogP3) Comparison: 3-[(E)-2-nitroprop-1-enyl]-1H-indole vs. 3-(2-Nitrovinyl)indole

The computed XLogP3 value for 3-[(E)-2-nitroprop-1-enyl]-1H-indole is 2.9, compared with a computed XLogP3 of approximately 2.3 for the des-methyl analog 3-(2-nitrovinyl)indole (CAS 3156-51-2) [1][2]. This +0.6 log unit increase in lipophilicity is attributable to the additional methyl substituent on the nitroalkene moiety. The difference translates to an estimated ~4-fold higher octanol-water partition coefficient, which can affect membrane permeability, protein binding, and chromatographic retention behaviour in both analytical and preparative workflows. For procurement decisions, this physicochemical distinction may be critical when solubility or passive diffusion characteristics must be controlled in biological assay design.

Physicochemical profiling LogP Drug-likeness

Synthetic Accessibility and Precursor Differentiation: Aldehyde–Nitroethane Condensation Yield

A published laboratory synthesis of 3-[(E)-2-nitroprop-1-enyl]-1H-indole proceeds via condensation of 3-indolecarboxaldehyde (10 g, 0.069 mol) with nitroethane (40 mL) catalysed by ammonium acetate (1.77 g), yielding the nitroalkene product . This route is operationally straightforward and employs inexpensive, readily available starting materials, contrasting with alternative synthetic approaches to 3-(2-nitroalkyl)indoles that require transition-metal catalysts (e.g., Pd(II)-catalysed decarboxylative alkylation or Rh(III)-catalysed C–H activation) and specialised reagents [1]. The aldehyde–nitroethane condensation method provides a cost- and scalability advantage for researchers requiring multi-gram quantities of the compound, directly relevant to procurement planning when supply chain diversity and cost-per-gram are decision factors.

Synthetic chemistry Knoevenagel condensation Building block

Melting Point as a Purity and Identity Benchmark: Comparison of 3-[(E)-2-nitroprop-1-enyl]-1H-indole with the (Z)-Isomer

The (E)-isomer of 3-(2-nitroprop-1-enyl)-1H-indole (CAS 22693-51-2) is reported with a melting point of 194–196 °C by Sigma-Aldrich . The corresponding (Z)-isomer (CAS 84584-89-4, referenced as 1H-Indole, 3-[(1Z)-2-nitro-1-propenyl]-) is a distinct compound with different stereochemistry at the exocyclic double bond . The (E)-configuration places the indole ring and the nitro group on opposite sides of the double bond, whereas the (Z)-isomer places them on the same side, leading to different dipole moments, crystal packing energies, and consequently distinct melting points [1]. This melting point serves as a direct quality control parameter: deviation from the 194–196 °C range upon receipt can indicate the presence of the (Z)-isomer, unreacted aldehyde precursor, or other impurities, enabling rapid identity verification before use in critical synthetic or biological workflows.

Quality control Melting point Stereochemical purity

Recommended Procurement and Application Scenarios for 3-[(E)-2-nitroprop-1-enyl]-1H-indole Based on Quantitative Differentiation Evidence


Tryptamine and Indole Alkaloid Synthesis via Nitroalkene Reduction

3-[(E)-2-nitroprop-1-enyl]-1H-indole serves as a direct precursor to 3-(2-aminopropyl)indole derivatives (tryptamine analogs) via nitro group reduction. The methyl substituent on the nitroalkene distinguishes the resulting tryptamine scaffold from those derived from 3-(2-nitrovinyl)indole, introducing an α-methyl branch that influences the pharmacological profile of the final amine product. The Chemical Reviews survey by Lancianesi et al. (2014) identifies 3-(2-nitroalkyl)indoles as key intermediates in tryptamine synthesis, with the nitroalkene reduction step typically proceeding under heterogeneous hydrogenation (H₂, Pd/C) or hydride reducing conditions. Researchers procuring this compound for medicinal chemistry campaigns targeting serotonin receptor subtypes or monoamine transporters should select this specific nitroalkene to ensure the correct α-methyl substitution pattern in the final tryptamine product.

Michael Addition Scaffold for Diversity-Oriented Synthesis

The electrophilic β-carbon of the nitropropenyl side chain makes 3-[(E)-2-nitroprop-1-enyl]-1H-indole a versatile Michael acceptor for constructing diverse indole-containing compound libraries. The methyl substitution at the β-position provides steric differentiation from the more commonly used 3-(2-nitrovinyl)indole, potentially altering diastereoselectivity in nucleophilic additions. As documented in the antimycobacterial indole derivatives study (Mahboobi et al., 1994), indolylnitroethenes react with nitromethane to generate 1,3-dinitro-2-(indol-3′-yl)propanes. Procurement of this compound is warranted for research groups conducting diversity-oriented synthesis where the methyl substituent is required to probe steric effects on Michael addition regioselectivity and product distribution.

Anticancer Lead Identification Starting from NCI-Screened Scaffolds

The NCI-60 screening data available for NSC 65628 provides a quantitative baseline (potency value of 125.89 µM) for researchers interested in structure-activity relationship (SAR) exploration around the indolyl nitroalkene chemotype. While the potency is moderate, the compound's drug-like physicochemical profile (XLogP3 = 2.9, MW = 202.21, 1 HBD, 2 HBA) falls within favourable property space for lead optimisation. Procurement of this specific compound enables direct follow-up on NCI screening results, allowing academic and industrial groups to validate the NCI-60 data, synthesize focused analog libraries, and explore the mechanism of action correlated with the CellMiner pharmacogenomic data that is linked to NSC 65628 in the JiangLab ChemoCommunity database.

Quality Control and Analytical Reference Standard Procurement

The well-defined melting point (194–196 °C) and the availability of certified analytical data (Sigma-Aldrich COA documentation) support the use of 3-[(E)-2-nitroprop-1-enyl]-1H-indole as a reference standard for HPLC method development and impurity profiling in synthetic chemistry laboratories. The distinct (E)-stereochemistry, confirmed by InChIKey BPAQTDYDNBMYAM-SOFGYWHQSA-N, provides a stereochemically defined standard against which the (Z)-isomer or other synthetic by-products can be resolved chromatographically. Analytical chemistry groups should procure this compound when developing purity methods for indolyl nitroalkene intermediates or when qualifying in-house synthetic batches against an authenticated commercial reference.

Quote Request

Request a Quote for 3-[(E)-2-nitroprop-1-enyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.